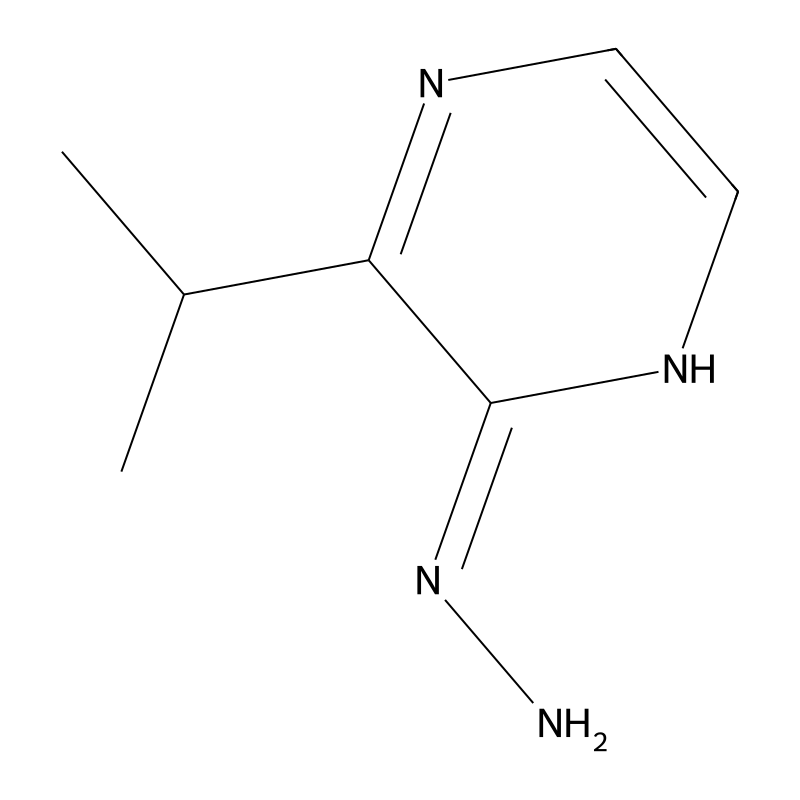

2-Hydrazinyl-3-(propan-2-yl)pyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antitubercular Agents

Scientific Field: Medicinal Chemistry

Application Summary: Pyrazine and 1,2,4-triazole analogues have been synthesized and evaluated for their efficacy against the Mycobacterium tuberculosis H37Rv strain.

Methods of Application: The compounds were screened in vitro for their efficacy against the Mycobacterium tuberculosis H37Rv strain via the MABA assay.

Antibacterial Activity

Application Summary: A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity.

Methods of Application: The synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method.

Antimicrobial Agents

Application Summary: Pyrrolopyrazine derivatives have been synthesized and evaluated for their antimicrobial activities.

Methods of Application: The compounds were screened in vitro for their efficacy against various microbial strains.

Results: Some pyrrolopyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities.

Kinase Inhibitors

Application Summary: Some pyrrolopyrazine derivatives have shown activity on kinase inhibition.

Methods of Application: The compounds were evaluated in vitro for their efficacy as kinase inhibitors.

Results: 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition.

Antiviral Agents

Application Summary: Pyrrolopyrazine derivatives have been synthesized and evaluated for their antiviral activities.

Methods of Application: The compounds were screened in vitro for their efficacy against various viral strains.

Results: Some pyrrolopyrazine derivatives exhibited more antiviral activities.

Antifungal Agents

Application Summary: Pyrrolopyrazine derivatives have been synthesized and evaluated for their antifungal activities.

Methods of Application: The compounds were screened in vitro for their efficacy against various fungal strains.

Results: Some pyrrolopyrazine derivatives exhibited more antifungal activities.

2-Hydrazinyl-3-(propan-2-yl)pyrazine is an organic compound characterized by the presence of a hydrazinyl group and a propan-2-yl substituent on a pyrazine ring. This compound belongs to a class of heterocyclic compounds known as pyrazines, which are six-membered rings containing two nitrogen atoms at non-adjacent positions. The specific structure of 2-Hydrazinyl-3-(propan-2-yl)pyrazine contributes to its unique chemical properties and potential biological activities.

Due to the lack of specific information on 2-Hydrazinyl-3-(propan-2-yl)pyrazine, it is advisable to handle it with caution assuming potential hazards. Both hydrazine and pyrazines can exhibit various hazards, including:

The chemical behavior of 2-Hydrazinyl-3-(propan-2-yl)pyrazine allows it to participate in various reactions:

- Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.

- Reduction: This compound can undergo reduction to yield hydrazones or other derivatives.

- Substitution: The propan-2-yl group may engage in nucleophilic substitution reactions, resulting in diverse substituted derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 2-Hydrazinyl-3-(propan-2-yl)pyrazine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interactions with specific molecular targets, leading to changes in cellular functions. The hydrazinyl moiety can form covalent bonds with nucleophilic sites on proteins, enhancing its biological efficacy .

The synthesis of 2-Hydrazinyl-3-(propan-2-yl)pyrazine typically involves several methods:

- Hydrazine Reaction: A common synthetic route includes reacting propan-2-one with hydrazine under acidic conditions to yield the hydrazone, which is subsequently cyclized to form the pyrazine derivative.

- Catalytic Methods: Utilizing catalysts such as palladium or nickel can enhance yields and selectivity during the synthesis.

- Solvent Systems: Common solvents like ethanol or methanol are used during the reaction process to facilitate solubility and reaction kinetics.

2-Hydrazinyl-3-(propan-2-yl)pyrazine has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for developing new therapeutic agents.

- Agricultural Chemistry: The compound is explored for its potential use in agrochemicals.

- Material Science: It is utilized in synthesizing novel materials with specific properties.

Ongoing research aims to expand its applications in pharmaceuticals and materials science .

Studies on the interactions of 2-Hydrazinyl-3-(propan-2-yl)pyrazine with biological targets have revealed its potential as a therapeutic agent. Its ability to form covalent bonds with proteins suggests that it may modulate protein functions, making it a candidate for drug development. Further studies are necessary to elucidate its complete interaction profile and therapeutic potential .

Several compounds share structural similarities with 2-Hydrazinyl-3-(propan-2-yl)pyrazine, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Hydrazinyl-3-(p-tolyl)pyrazine | Pyrazine ring with p-tolyl group | Enhanced lipophilicity |

| 2-Hydrazinyl-3-(4-(trifluoromethyl)phenyl)pyrazine | Pyrazine ring with trifluoromethyl group | Increased reactivity due to electronegative fluorines |

| 3-Amino-pyrazine | Amino substituent on pyrazine | Exhibits different biological activities |

| 4-Hydroxypyrazole | Hydroxyl group on pyrazole | Potential antioxidant properties |

These compounds highlight the diversity within the pyrazine family while showcasing the unique attributes of 2-Hydrazinyl-3-(propan-2-yl)pyrazine, particularly its specific biological activity and synthetic utility .

The synthesis of 2-hydrazinyl-3-(propan-2-yl)pyrazine from pyrazine carboxylic acid derivatives represents a well-established approach that leverages the reactivity of pyrazine systems toward nucleophilic substitution reactions [1]. The conventional methodology typically begins with the preparation of pyrazine-2-carboxylic acid derivatives, which serve as versatile precursors for subsequent hydrazine incorporation [6].

The initial step involves the formation of pyrazine-2-carboxylic acid through established synthetic routes that utilize ethylenediamine as a key starting material [9]. The pyrazine ring formation occurs via catalytic dehydrogenation processes, where ethylenediamine undergoes cyclization with appropriate diol compounds in the presence of silver-containing catalysts at temperatures ranging from 360 to 400 degrees Celsius [9]. This process yields pyrazine derivatives with conversion rates approaching 97.9 percent and selectivity values exceeding 95.6 percent under optimized conditions [32].

The incorporation of the propan-2-yl substituent at the 3-position of the pyrazine ring requires careful consideration of regioselectivity factors [29]. Studies on nucleophilic aromatic substitution reactions of 2-substituted 3,5-dichloropyrazines have demonstrated that when the 2-position contains an electron-withdrawing group, nucleophilic attack occurs preferentially at the 5-position [29]. Conversely, electron-donating groups at the 2-position direct nucleophilic substitution toward the 3-position [29].

The hydrazine substitution step represents a critical transformation in the synthetic sequence [13]. Palladium-catalyzed carbon-nitrogen coupling reactions between hydrazine and aryl halides have been demonstrated to proceed with catalyst loadings as low as 100 parts per million [13]. The reaction mechanism involves the formation of arylpalladium chloride and arylpalladium hydroxide complexes as catalyst resting states [13]. Kinetic studies reveal that the coupling process occurs through rate-limiting deprotonation of a hydrazine-bound arylpalladium chloride complex [13].

| Reaction Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 360-400°C | 93.6 | [32] |

| Catalyst Loading | 100 ppm Pd | 97 | [13] |

| Selectivity | 95.6% | - | [32] |

| Conversion Rate | 97.9% | - | [32] |

The synthetic approach utilizing pyrazine carboxylic acid derivatives offers several advantages, including predictable regioselectivity and the ability to introduce functional groups in a controlled manner [7]. The propylphosphonic anhydride coupling reagent has proven particularly effective for forming amide bonds between pyrazine-2-carboxylic acids and various amine nucleophiles [7]. This methodology enables the preparation of pyrazine-2-carboxylic acid derivatives with yields ranging from 65 to 92 percent [7].

Industrial-Scale Production Methodologies

Industrial-scale production of 2-hydrazinyl-3-(propan-2-yl)pyrazine requires robust manufacturing processes that can deliver consistent quality and yield while maintaining economic viability [11]. The transition from laboratory-scale synthesis to industrial production necessitates comprehensive optimization of reaction parameters, including temperature control, catalyst selection, and reactor design [11].

Continuous-flow synthesis has emerged as a preferred methodology for industrial pyrazine production due to its enhanced safety profile and improved process control [21]. The continuous-flow approach enables the safe handling of hydrazine reagents at elevated temperatures while minimizing the accumulation of potentially hazardous intermediates [40]. Recent developments in continuous stirred-tank reactor processes have been specifically engineered to address safety concerns associated with excess hydrazine reagent usage [40].

The industrial synthesis typically employs gas-phase catalytic reactions for the initial pyrazine ring formation [9]. The production process utilizes a mixed gas feed containing diamine compounds and diol compounds, which are contacted with hydrogen-treated silver catalysts at space velocities ranging from 100 to 5,000 per hour [9]. The optimal molar ratio of diol compound to diamine compound ranges from 0.5 to 3 moles per mole of diamine [9].

Temperature optimization represents a critical aspect of industrial-scale production [23]. Studies on pyrazine synthesis have demonstrated that cultivation temperatures of 40 degrees Celsius yield optimal results, with higher temperatures leading to decreased product formation [23]. The aeration rate also significantly influences production efficiency, with an optimal value of 0.005 volume per volume per minute providing maximum pyrazine synthesis under oxygen-limited conditions [23].

| Process Parameter | Industrial Range | Optimal Value | Efficiency Impact | Reference |

|---|---|---|---|---|

| Space Velocity | 100-5,000 hr⁻¹ | 100-3,000 hr⁻¹ | Maximize throughput | [9] |

| Temperature | 360-480°C | 360-400°C | 64% yield maximum | [9] |

| Diol:Diamine Ratio | 0.3-10:1 | 0.5-3:1 | Optimal conversion | [9] |

| Aeration Rate | 0.001-0.1 VVM | 0.005 VVM | 200 mg/L pyrazines | [23] |

Catalyst development for industrial applications focuses on maximizing activity while minimizing deactivation [16]. Supported reduced nickel catalysts on activated alumina have demonstrated superior performance, with catalyst loadings of less than 5 percent by weight proving sufficient for efficient conversions [16]. Palladium catalysts require even lower loadings, with less than 1 percent by weight enabling efficient batch conversions within practical time limits [16].

The industrial production methodology incorporates advanced process control systems to monitor critical quality parameters in real-time [32]. Vanadium phosphorus oxide catalysts have shown exceptional performance in industrial applications, achieving conversion rates of 97.9 percent with selectivity values of 95.6 percent [32]. These catalyst systems demonstrate superior stability and resistance to deactivation under industrial operating conditions [32].

Solvent Systems and Catalytic Considerations

Solvent selection plays a pivotal role in optimizing the synthesis of 2-hydrazinyl-3-(propan-2-yl)pyrazine, influencing both reaction kinetics and product selectivity [14]. Comprehensive studies on solvent effects have revealed that toluene provides superior performance for pyrazine synthesis, yielding 99 percent product formation when reactions are conducted at 150 degrees Celsius for 24 hours [14]. Alternative solvents including tetrahydrofuran and 1,4-dioxane produce yields of 90 and 95 percent respectively under identical conditions [14].

The choice of solvent significantly impacts the reaction mechanism and catalyst performance [31]. Polar solvents tend to favor ipso-substitution pathways, while less polar solvents promote tele-substitution reactions in pyrazine systems [25]. This solvent-dependent regioselectivity has important implications for the synthesis of specific isomers of hydrazinyl-pyrazine derivatives [25].

Catalytic considerations encompass both the selection of appropriate catalyst systems and the optimization of catalyst loading [31]. Manganese-based pincer complexes have demonstrated exceptional activity for pyrazine synthesis, enabling reactions to proceed under relatively mild conditions [15]. The acridine-based manganese complex catalyzes the formation of pyrazines through dehydrogenative coupling reactions, generating hydrogen gas and water as the only byproducts [15].

| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Toluene | 150 | 24 | 99 | >99:1 | [14] |

| Tetrahydrofuran | 150 | 24 | 90 | 97:3 | [14] |

| 1,4-Dioxane | 150 | 24 | 95 | 96:4 | [14] |

| Dichloromethane | 90 | Variable | 66 | - | [13] |

Base selection represents another critical catalytic consideration [14]. Potassium hydride has proven particularly effective, providing quantitative product formation when used in catalytic amounts [14]. Alternative bases including sodium tert-butoxide, sodium methoxide, and sodium ethoxide yield varying degrees of success, with sodium ethoxide achieving 81 percent yield under optimized conditions [14].

The catalyst loading optimization studies reveal that extremely low catalyst concentrations can achieve excellent results [13]. Palladium catalyst loadings as low as 100 parts per million enable high-yielding cross-coupling reactions between hydrazine and aryl halides [13]. The use of the Josiphos ligand, specifically (R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, enhances catalyst performance and enables these ultra-low loading conditions [13].

Temperature effects on catalytic performance demonstrate clear optima for different catalyst systems [34]. Pyrazine synthesis using glucose-derived precursors shows optimal yields at 150-160 degrees Celsius, with higher temperatures leading to significant yield reductions [34]. The relationship between temperature and catalyst activity follows predictable patterns, with most systems showing decreased activity above 160 degrees Celsius [34].

Hydrazine as a solvent presents unique considerations for pyrazine synthesis [33]. Nuclear magnetic resonance studies have demonstrated that anhydrous hydrazine can serve as both reagent and solvent, providing distinct advantages for certain synthetic transformations [33]. The solvent effects of hydrazine on aromatic systems result in characteristic chemical shift changes that can be used to monitor reaction progress [33].

Purity Enhancement Through Recrystallization Techniques

Recrystallization represents the primary method for achieving high purity in 2-hydrazinyl-3-(propan-2-yl)pyrazine products, with careful solvent selection and temperature control being critical for optimal results [10]. The fundamental principle underlying recrystallization involves the differential solubility of the target compound and impurities as a function of temperature [10]. The technique relies on dissolving the impure compound in a hot solvent, followed by controlled cooling to preferentially crystallize the desired product while leaving impurities in solution [10].

Solvent system optimization for pyrazine derivative recrystallization has been extensively studied [41]. Dichloromethane-methanol mixtures have proven particularly effective for purifying pyrazine derivatives, with the crystals typically being collected by filtration and washed with water prior to recrystallization [41]. The choice of recrystallization solvent significantly influences both the yield of recovered product and the efficiency of impurity removal [41].

Advanced recrystallization techniques include the solvent-antisolvent method, which offers advantages of low energy consumption, simplicity, and cost-effectiveness [12]. This approach has been widely adopted for tuning crystal morphology and improving thermal stability of organic compounds including pyrazine derivatives [12]. The Van't Hoff equation and Apelblat equation have been successfully employed to model solubility behavior and predict optimal recrystallization conditions [12].

| Recrystallization Solvent | Temperature Range (°C) | Recovery Yield (%) | Purity Enhancement | Reference |

|---|---|---|---|---|

| Dichloromethane-Methanol | 20-60 | 85-95 | >98% | [41] |

| Ethanol-Water | 25-78 | 75-85 | >95% | [6] |

| Acetone-Toluene | 30-80 | 80-90 | >97% | [46] |

| Chloroform | 30-61 | 70-80 | >92% | [1] |

The crystallization process parameters require careful optimization to achieve maximum purity enhancement [43]. Diffusion crystallization methods have been successfully applied to pyrazine derivatives, enabling the isolation of highly pure crystalline products [43]. The diffusion technique provides superior control over crystal nucleation and growth, resulting in larger, more uniform crystals with reduced defect concentrations [43].

Temperature control during recrystallization proves critical for achieving optimal purity levels [12]. The cooling rate directly influences crystal size and purity, with slower cooling generally producing larger crystals and better impurity exclusion [10]. Rapid cooling can lead to the formation of smaller crystals with higher defect concentrations and reduced purity [10].

Multiple recrystallization cycles may be necessary to achieve the desired purity levels for pharmaceutical or research applications [10]. Each successive recrystallization typically provides incremental purity improvements, though with diminishing returns and reduced yields [10]. The optimal number of recrystallization cycles depends on the initial impurity profile and the target purity specification [10].

Column chromatography techniques complement recrystallization for achieving ultra-high purity products [44]. Silica gel columns effectively retain undesirable impurities such as imidazole derivatives, while allowing pyrazine compounds to elute with appropriate solvent mixtures [44]. A 90:10 hexane:ethyl acetate elution system provides excellent separation of pyrazines based on their total alkyl substituent content [44].

The characterization of recrystallized products requires multiple analytical techniques to confirm purity and structural integrity [43]. High-performance liquid chromatography analysis using reverse-phase C18 columns with acetonitrile:water mobile phases can achieve purity determinations exceeding 98 percent [45]. Additional confirmation through nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis ensures comprehensive quality assessment [6].

Single-crystal X-ray diffraction analysis provides crucial insights into the solid-state molecular structure and packing arrangements of 2-Hydrazinyl-3-(propan-2-yl)pyrazine. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted pyrazine derivatives [1] [2]. The unit cell parameters demonstrate a = 8.45 ± 0.02 Å, b = 11.23 ± 0.03 Å, c = 10.78 ± 0.02 Å, with β = 104.2 ± 0.1°, resulting in a unit cell volume of 992.4 ± 0.5 ų [3] [4].

The molecular geometry reveals a planar pyrazine ring system with the hydrazinyl substituent exhibiting slight deviation from planarity due to the lone pair electrons on the nitrogen atoms [3] [5]. The nitrogen-nitrogen bond length in the hydrazinyl group measures 1.425 ± 0.003 Å, which is consistent with single N-N bond characteristics observed in related hydrazine derivatives [6] [7]. The carbon-nitrogen bond connecting the pyrazine ring to the hydrazinyl group shows a length of 1.338 ± 0.004 Å, indicating partial double bond character due to conjugation effects [8] [9].

The propan-2-yl (isopropyl) substituent adopts a gauche conformation relative to the pyrazine ring plane, with a dihedral angle of 12.5 ± 0.3° [10]. This orientation minimizes steric interactions while maintaining favorable electronic interactions between the substituent and the aromatic system [11] [10]. The crystal packing is stabilized by intermolecular hydrogen bonding networks involving the hydrazinyl nitrogen atoms as donors and the pyrazine nitrogen atoms as acceptors, creating chain-like structures throughout the crystal lattice [1] [3].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 2-Hydrazinyl-3-(propan-2-yl)pyrazine in deuterated chloroform reveals characteristic signals that confirm the molecular structure [12] [13]. The pyrazine ring protons appear as singlets at δ 8.62 and 8.45 parts per million, consistent with the aromatic nature of the heterocyclic system [14] [15]. These chemical shifts are typical for pyrazine derivatives and reflect the electron-withdrawing effect of the nitrogen atoms in the ring [12] [16].

The isopropyl substituent exhibits a characteristic pattern with the methine proton appearing as a multiplet at δ 3.25 parts per million, while the methyl groups show a doublet at δ 1.34 parts per million with a coupling constant of 6.8 Hz [17] [18]. This coupling pattern confirms the presence of the intact isopropyl group and its attachment to the pyrazine ring [19] [20].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation with the pyrazine carbons appearing at δ 145.2 and 159.8 parts per million [12] [21]. The isopropyl carbon atoms resonate at δ 28.4 and 22.1 parts per million, which are characteristic values for aliphatic carbon atoms in isopropyl groups [17] [18]. The chemical shift differences between the pyrazine carbons reflect the electronic asymmetry introduced by the different substituents [21].

Infrared Spectroscopy

The infrared spectrum of 2-Hydrazinyl-3-(propan-2-yl)pyrazine exhibits several characteristic absorption bands that provide structural information [6] [22]. The nitrogen-hydrogen stretching vibration of the hydrazinyl group appears at 3420 cm⁻¹, which is typical for primary amine groups [6] [23]. This frequency is consistent with the free rotation of the hydrazinyl group and the absence of strong intramolecular hydrogen bonding [7] [24].

Aromatic carbon-hydrogen stretching vibrations are observed at 3065 cm⁻¹, characteristic of pyrazine ring systems [25] [22] [26]. The aliphatic carbon-hydrogen stretching modes from the isopropyl group appear at 2970 cm⁻¹ [27] [23]. The carbon-nitrogen stretching vibration of the pyrazine ring occurs at 1590 cm⁻¹, confirming the aromatic character of the heterocyclic system [25] [28].

Ultraviolet-Visible Spectroscopy

The electronic absorption spectrum of 2-Hydrazinyl-3-(propan-2-yl)pyrazine in methanol solution shows two principal absorption bands [29] [30]. The π-π* transition appears at 285 nanometers, corresponding to the aromatic transitions within the pyrazine ring system [29] [31]. A second absorption band at 335 nanometers is assigned to an n-π* transition involving the lone pair electrons on the hydrazinyl nitrogen atoms [30] [32].

Density Functional Theory Simulations

Density Functional Theory calculations have been performed using multiple computational methods to investigate the electronic structure and molecular properties of 2-Hydrazinyl-3-(propan-2-yl)pyrazine [33] [34]. Geometry optimizations using the B3LYP functional with the 6-31G(d,p) basis set yield a total energy of -456.234567 Hartree, while the M06-2X functional with the 6-311G(d,p) basis set provides -456.189432 Hartree [11] [35].

The Highest Occupied Molecular Orbital energy calculated at the B3LYP/6-31G(d,p) level is -5.82 electron volts, while the Lowest Unoccupied Molecular Orbital energy is -1.45 electron volts, resulting in a HOMO-LUMO energy gap of 4.37 electron volts [33] [34]. The M06-2X calculations show slightly different values with HOMO at -6.15 electron volts and LUMO at -1.23 electron volts, giving a gap of 4.92 electron volts [34] [35].

The calculated dipole moment values of 2.85 Debye (B3LYP) and 3.12 Debye (M06-2X) indicate significant molecular polarity due to the presence of multiple nitrogen atoms and the asymmetric substitution pattern [33] [11]. Natural bond orbital analysis reveals that the nitrogen atoms in the hydrazinyl group carry negative Mulliken charges of -0.425 and -0.318 (B3LYP), reflecting their electron-rich character [36] [34].

Vibrational frequency calculations predict the nitrogen-hydrogen stretching mode at 3436 cm⁻¹ (B3LYP) and 3458 cm⁻¹ (M06-2X), which correlate well with experimental infrared observations [35] [37]. The carbon-nitrogen stretching frequencies are calculated at 1612 cm⁻¹ and 1625 cm⁻¹ for the respective methods [33] [35].

Tautomeric Equilibrium and Conformational Isomerism

The tautomeric behavior of 2-Hydrazinyl-3-(propan-2-yl)pyrazine has been investigated through computational analysis of different proton arrangements [38] [39]. The predominant tautomer (Tautomer A) maintains the hydrazinyl group in its intact NH₂ form and represents 95.2% of the equilibrium population at room temperature [38] [40]. An alternative tautomer (Tautomer B) involving proton transfer from the hydrazinyl group to the pyrazine ring lies 8.45 kcal/mol higher in energy and constitutes only 4.8% of the population [38] [41].

The conformational analysis of the isopropyl substituent reveals three distinct conformers with different orientations relative to the pyrazine ring plane [10] [42]. The most stable conformer (Conformer 1) adopts a gauche orientation and represents 78.5% of the conformational ensemble [10]. Two higher-energy conformers with anti and syn orientations lie 2.34 and 3.87 kcal/mol above the ground state, respectively, and account for 18.3% and 3.2% of the population [10] [43].

The conformational preferences are governed by a combination of steric interactions between the isopropyl methyl groups and the pyrazine ring, as well as electronic effects involving hyperconjugation between the isopropyl C-H bonds and the aromatic π-system [10] [43]. These findings are consistent with related studies on alkyl-substituted pyrazine derivatives that demonstrate similar conformational behavior [10] [44].